![molecular formula C18H19NO5 B291201 Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate, also known as DMAPA-MB, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound is a member of the benzoate ester family and has a molecular weight of 375.43 g/mol. In
Mechanism of Action
The mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and survival. Specifically, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate may alter the expression of genes involved in cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in cancer cells. For example, it has been reported to increase the expression of pro-apoptotic proteins and decrease the expression of anti-apoptotic proteins. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to inhibit cell cycle progression, leading to cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising compound for further research.
However, one limitation of using Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate is its potential toxicity. While it has been shown to be effective in inhibiting cancer cell growth, it may also have negative effects on healthy cells. Therefore, further research is needed to determine the safety and efficacy of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate in vivo.
Future Directions
There are several future directions for research on Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and administration of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate for maximum efficacy and minimal toxicity. Finally, the mechanism of action of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate needs to be further elucidated in order to fully understand its potential therapeutic properties.
Synthesis Methods
The synthesis of Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate involves the reaction of 3,4-dimethoxybenzoyl chloride with 4-aminobenzoic acid, followed by the addition of methyl 3-aminobenzoate. The resulting compound is then purified through recrystallization. This method has been reported to yield Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate with a purity of over 95%.
Scientific Research Applications
Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been studied for its potential therapeutic properties, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate has been reported to induce apoptosis, or programmed cell death, in cancer cells.
properties
Molecular Formula |
C18H19NO5 |
|---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
methyl 4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19NO5/c1-22-15-9-4-12(10-16(15)23-2)11-17(20)19-14-7-5-13(6-8-14)18(21)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
InChI Key |
LTGSAKMUUPGAFN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



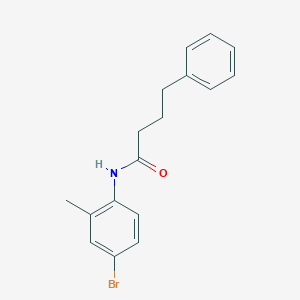
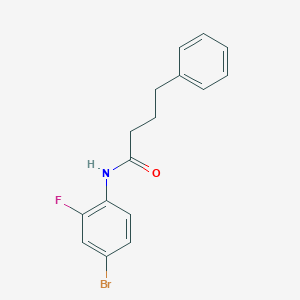
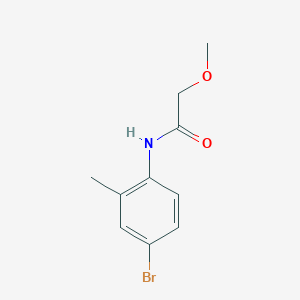
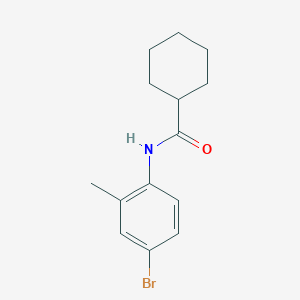
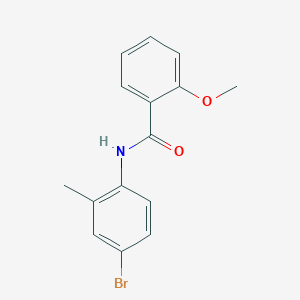
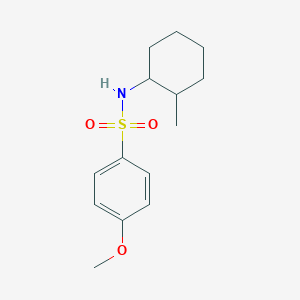
![2-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B291129.png)

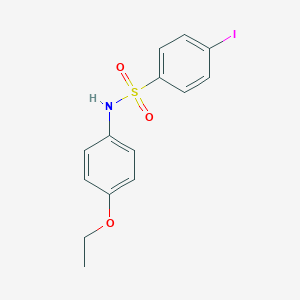
![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)

![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
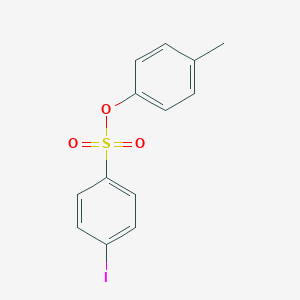
![[(E)-3-phenylprop-2-enyl] 3-bromobenzoate](/img/structure/B291142.png)